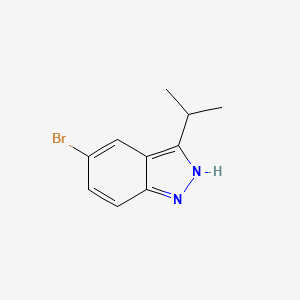

5-溴-3-异丙基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

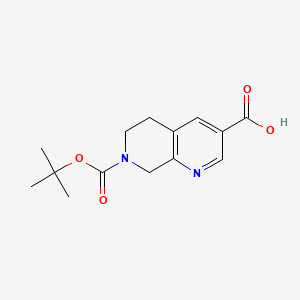

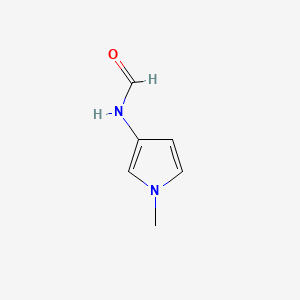

5-Bromo-3-isopropyl-1H-indazole is a synthetic, organic chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are polycyclic aromatic compounds containing a fused pyrazole ring to an indole, thus forming an indazole moiety .

Synthesis Analysis

A new practical synthesis of 1H-indazole has been presented in a study . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization .

Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-3-isopropyl-1H-indazole is 239.11 . It is a solid at room temperature .

科学研究应用

Cross-Coupling Reactions

5-Bromo-3-isopropyl-1H-indazole is studied for its reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are used to obtain a large range of new functionalized indoles and indazoles, potentially serving as 5-HT receptor ligands (Witulski et al., 2005).

Regioselective Protection and Coupling

Regioselective protection at N-2 of indazoles, including 5-bromoindazoles, under mildly acidic conditions, has been explored. These protected indazoles participate in Buchwald reactions with a variety of amines to generate novel derivatives (Slade et al., 2009).

Synthesis of IKK2 Inhibitors

The synthesis of 3,5,7-trisubstituted 1H-indazoles, including those using 5-bromo-3-isopropyl-1H-indazole, is applied in the development of potent IKK2 inhibitors. This efficient approach is useful for scalable preparation of compounds in medicinal chemistry (Lin et al., 2008).

Synthesis of Antioxidants and α-Glucosidase Inhibitors

5-Bromo-3-isopropyl-1H-indazole derivatives have been synthesized and evaluated for their inhibitory effect against α-glucosidase activity and antioxidant potential. These compounds show significant to moderate inhibitory effects, suggesting potential therapeutic applications (Mphahlele et al., 2020).

Development of Antibacterial Agents

Bromo-1H-indazoles, including 5-bromo-3-isopropyl-1H-indazole, have been used to synthesize compounds with potential antibacterial activity. These synthesized compounds have been characterized and screened for their efficacy against bacteria (Brahmeshwari et al., 2014).

安全和危害

5-Bromo-3-isopropyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

5-bromo-3-propan-2-yl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJCHBZWFJDUJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

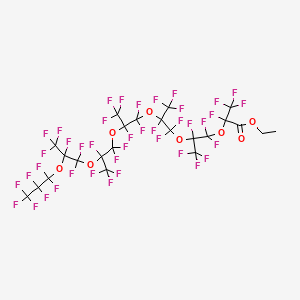

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-isopropyl-1H-indazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)